(E)-Ethyl 3-(thiazol-4-yl)acrylate
Overview
Description
(E)-Ethyl 3-(thiazol-4-yl)acrylate is an organic compound with the molecular formula C8H9NO2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to an acrylate moiety.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit inhibitory effects on various bacteria strains . These include Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibitory effects . The interaction of these molecules with calf thymus-DNA (CT-DNA) was investigated, suggesting a potential mechanism of interaction with nucleic acids .
Biochemical Pathways
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, exhibit various biological activities due to the presence ofN–C–S– moiety . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known for their strong aromaticity, which provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Result of Action
Similar compounds have been found to exhibit inhibitory effects on various bacteria strains . This suggests that the compound may have antimicrobial properties.
Action Environment
Similar compounds are known for their strong aromaticity, which provides great in vivo stability to this five-membered ring system . This suggests that these compounds may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(thiazol-4-yl)acrylate typically involves the reaction of ethyl acrylate with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole, followed by the addition of ethyl acrylate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(thiazol-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(E)-Ethyl 3-(thiazol-4-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties, such as improved thermal stability or mechanical strength
Comparison with Similar Compounds
- Ethyl 3-(thiazol-2-yl)acrylate
- Methyl 3-(thiazol-4-yl)acrylate
- Ethyl 3-(benzothiazol-2-yl)acrylate
Comparison: (E)-Ethyl 3-(thiazol-4-yl)acrylate is unique due to the position of the thiazole ring and the configuration of the double bond. This configuration can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZBGNZLXTBGQ-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CSC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CSC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.